molecular formula C7H14O5 B13957496 2,3,4-Trihydroxy-2-methylpe ntane-3-carboxylic CAS No. 507-71-1

2,3,4-Trihydroxy-2-methylpe ntane-3-carboxylic

Cat. No.: B13957496
CAS No.: 507-71-1
M. Wt: 178.18 g/mol
InChI Key: CJGZGQRVLCMUEG-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a branched carbon chain, making it a versatile molecule in organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of a precursor compound using specific reagents and catalysts. For instance, the hydroxylation of a suitable butanoic acid derivative can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is typically conducted under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages such as higher specificity and environmentally friendly conditions. For example, certain strains of bacteria or fungi can be engineered to produce the compound through fermentation, followed by extraction and purification steps.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding alkanes or alkenes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alkanes, alkenes, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, modulating metabolic processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxy-2-(2-hydroxyethyl)-butanoic acid
  • 2-amino-5-[2-[[(3S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]butanoyl]oxymethyl]anilino]-5-oxopentanoic acid

Uniqueness

2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is unique due to its specific arrangement of hydroxyl groups and the presence of a branched carbon chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

507-71-1

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

InChI

InChI=1S/C7H14O5/c1-4(8)7(12,5(9)10)6(2,3)11/h4,8,11-12H,1-3H3,(H,9,10)

InChI Key

CJGZGQRVLCMUEG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)(C(C)(C)O)O)O

Origin of Product

United States

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